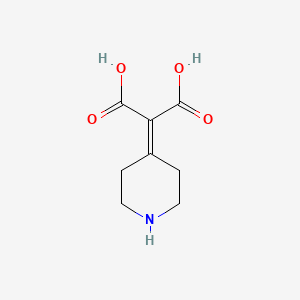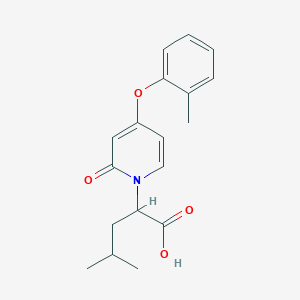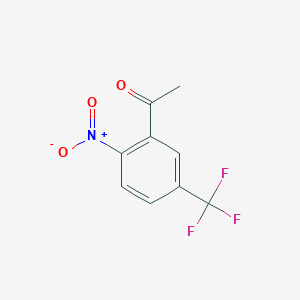
H-DL-Ala-DL-Ala-DL-Ala-DL-Tyr-DL-Ala-DL-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is a synthetic peptide composed of alternating DL-alanine and DL-tyrosine residues. Peptides like this one are often studied for their structural properties and potential biological activities. The presence of DL-tyrosine introduces aromaticity and potential sites for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid (DL-alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-alanine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-alanine, DL-tyrosine, etc.).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific residues if needed.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of specific residues.
Substitution: Nitrated or halogenated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is used to study peptide synthesis techniques and the effects of DL-amino acids on peptide structure and stability.
Biology
Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of aromatic residues in peptide function.
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents, particularly in targeting specific receptors or enzymes. The presence of DL-tyrosine can be crucial for binding interactions.
Industry
Industrially, synthetic peptides are used in the development of diagnostic assays, as standards in analytical techniques, and in the production of peptide-based drugs.
Wirkmechanismus
The mechanism of action of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH depends on its specific application. Generally, peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The DL-tyrosine residue can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-OH: Lacks the aromatic tyrosine residue, making it less versatile in binding interactions.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Phenylalanyl-DL-Alanyl-DL-Alanyl-OH: Contains phenylalanine instead of tyrosine, which affects its chemical reactivity and binding properties.
Uniqueness
The presence of DL-tyrosine in H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH introduces unique chemical reactivity and binding capabilities, making it a valuable tool in both research and industrial applications. Its ability to undergo specific reactions and interact with aromatic residues in proteins sets it apart from other similar peptides.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH , highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C24H36N6O8 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-[2-[[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38) |
InChI-Schlüssel |
QMJRMHGWIHXNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)


![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)

![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)


![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)



